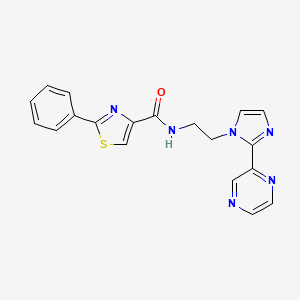

2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C19H16N6OS and its molecular weight is 376.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit c-met . c-Met is a protein that in humans is encoded by the MET gene. It has a role in cell growth, survival, and migration.

Mode of Action

The compound likely interacts with its targets through a long chain that can form a hydrogen bond donor or acceptor . This long chain usually contains hydrogen, nitrogen, and oxygen atoms . The interaction with the target protein may result in changes to the protein’s function, potentially inhibiting its activity.

Activité Biologique

2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiazole-4-carboxamide (CAS Number: 2034449-58-4) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that includes a thiazole moiety, an imidazole ring, and a pyrazine derivative, which may contribute to its diverse biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C19H16N6OS |

| Molecular Weight | 376.44 g/mol |

| CAS Number | 2034449-58-4 |

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The structural components allow it to modulate various biochemical pathways, which can lead to therapeutic effects. The exact mechanisms are still under investigation but may involve inhibition of key enzymes or pathways associated with disease processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In particular, derivatives containing pyrazine and thiazole rings have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. For instance, studies have demonstrated that certain pyrazine derivatives possess moderate activity against tuberculosis at concentrations between 25 and 50 µg/ml .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies on cancer cell lines have shown that derivatives with similar structures can inhibit cell proliferation effectively. For example, compounds derived from thiazole and imidazole frameworks have been noted for their significant antiproliferative activities against various cancer cell lines, suggesting that the target compound may share these properties .

Study on Antitubercular Activity

In a recent study focused on the design and synthesis of novel thiazole derivatives, it was found that compounds similar to this compound exhibited promising anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The most active analogs had IC50 values ranging from 1.35 to 2.18 µM, indicating strong potential as therapeutic agents .

Study on Enzyme Inhibition

Another study highlighted the potential of thiazole and pyrazine derivatives in modulating liver microsomal epoxide hydrolase activity, which is critical in detoxifying carcinogens. The treatment with these compounds resulted in significant increases in enzyme levels and mRNA expression, suggesting a mechanism by which these compounds could exert protective effects against carcinogenic processes .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| Compound A | Thiazole + Pyrazine | Moderate | Significant |

| Compound B | Imidazole + Thiazole | High | Moderate |

| Target Compound | Thiazole + Imidazole + Pyrazine | Promising | High |

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiazole-4-carboxamide and its analogs?

The synthesis typically involves multi-step reactions, including:

- Amide coupling : Reaction of thiazole-4-carboxylic acid derivatives with amines (e.g., ethylenediamine-linked imidazole intermediates) using coupling agents like EDC/HOBt .

- Heterocycle assembly : Construction of the pyrazine and imidazole rings via cyclization reactions, often under reflux conditions with catalysts like CuI or bases such as K₂CO₃ .

- Purification : Techniques like preparative TLC or column chromatography (n-hexane/ethyl acetate systems) ensure high purity (>98% by HPLC) .

Q. How is the purity and structural integrity of this compound verified?

Key methods include:

- Spectroscopy : ¹H/¹³C NMR to confirm proton/carbon environments (e.g., thiazole C=O at ~165 ppm) .

- Mass spectrometry : High-resolution MS to validate molecular weight (e.g., m/z 478.12 for C₂₂H₁₈N₆O₂S) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates in coupling reactions .

- Catalyst tuning : Use of CuI in azide-alkyne cycloadditions for imidazole ring formation improves regioselectivity .

- Temperature control : Reflux at 80–100°C for imidazole alkylation minimizes side products .

- Base optimization : K₂CO₃ or Et₃N in stoichiometric ratios ensures efficient deprotonation during amidation .

Q. What analytical techniques resolve contradictory data in intermediate characterization?

- Cross-validation : Combine ¹H NMR, ¹³C NMR, and IR to confirm functional groups (e.g., amide C=O stretch at ~1680 cm⁻¹) .

- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline intermediates .

- Elemental analysis : Matches experimental vs. calculated C/H/N/S percentages (e.g., ±0.3% deviation) .

Q. How do structural modifications to the pyrazine or imidazole moieties influence biological activity?

- Pyrazine substitution : Electron-withdrawing groups (e.g., -F) enhance binding to kinase targets (IC₅₀ reduction from 120 nM to 45 nM in analogs) .

- Imidazole alkylation : Branching at the ethyl linker (e.g., methyl groups) improves metabolic stability in pharmacokinetic studies .

- SAR studies : Compare IC₅₀ values of analogs using enzyme inhibition assays to identify critical pharmacophores .

Q. What computational methods predict the compound’s binding affinity with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., docking score ≤−8.0 kcal/mol for kinase targets) .

- MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories .

- Pharmacophore modeling : Identifies essential features (e.g., hydrogen-bond acceptors on pyrazine) using MOE or Phase .

Q. Methodological Considerations

Q. What strategies mitigate challenges in synthesizing sensitive intermediates (e.g., imidazole instability)?

- Protecting groups : Use Boc or Fmoc for amine protection during imidazole alkylation .

- Low-temperature reactions : Perform coupling at 0–5°C to prevent imidazole ring decomposition .

- Inert atmosphere : Conduct reactions under N₂/Ar to avoid oxidation of thiol or amine intermediates .

Q. How are reaction pathways validated when unexpected byproducts form?

- Mechanistic probes : Isotopic labeling (e.g., ¹⁵N) tracks nitrogen migration in imidazole synthesis .

- LC-MS monitoring : Identifies transient intermediates (e.g., Michael adducts) in real-time .

- DFT calculations : Gaussian09 models transition states to explain regioselectivity in cyclization steps .

Propriétés

IUPAC Name |

2-phenyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6OS/c26-18(16-13-27-19(24-16)14-4-2-1-3-5-14)23-9-11-25-10-8-22-17(25)15-12-20-6-7-21-15/h1-8,10,12-13H,9,11H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRAFLAEMNXIDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCCN3C=CN=C3C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.